molecular formula C18H20N2 B3045386 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- CAS No. 105949-48-2

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-

Cat. No.: B3045386
CAS No.: 105949-48-2
M. Wt: 264.4 g/mol
InChI Key: NQVPBOHWFOQARM-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group at the 1-position and a phenylmethyl group at the 2-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases, and the process may require heating to facilitate the cyclization.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated benzimidazole derivatives can be used as starting materials for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials, such as corrosion inhibitors and dyes.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Phenylbenzimidazole: Similar structure but lacks the butyl group, which may affect its biological activity.

    1-Butylbenzimidazole: Similar structure but lacks the phenylmethyl group, which may influence its properties.

Uniqueness: 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- is unique due to the presence of both the butyl and phenylmethyl groups, which can significantly impact its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-benzyl-1-butylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-3-13-20-17-12-8-7-11-16(17)19-18(20)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVPBOHWFOQARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389511
Record name 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105949-48-2
Record name 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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